2-Methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like EN300-27144466, is of significant interest due to their central role in successful drugs. Notably, compounds with similar substructures have been pivotal in the development of medications such as Atorvastatin (a cholesterol-lowering drug) and Sunitinib (used for cancer treatment) . Researchers explore EN300-27144466’s pharmacological properties, bioavailability, and potential as a lead compound for novel drug candidates.
Antiviral Activity
EN300-27144466’s structural similarity to bioactive compounds makes it an intriguing candidate for antiviral research. Researchers investigate its inhibitory effects against specific viruses, potentially identifying new targets for drug development .
Antimalarial Agents
The 4-oxo derivatives of pyrrole-3-carboxylic acids, including EN300-27144466, have demonstrated antimalarial activity. Scientists explore their mechanisms of action and assess their potential as novel antimalarial agents .
HIV-1 Protease Inhibition
EN300-27144466’s pyrrolin-4-one scaffold aligns with compounds known for their HIV-1 protease inhibitory activity. Researchers study its binding affinity, selectivity, and potential as an anti-HIV agent .
Organic Synthesis and Cyclization Reactions
The cyclization of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones have shown significant scope in synthesizing pyrrolin-4-ones. EN300-27144466’s cyclization modes and preferred pathways under specific conditions are areas of active investigation .
Synthetic Methodology
EN300-27144466’s synthesis via a glycine-derived enamino amide highlights its high yield and operational simplicity. Researchers explore variations of this synthetic procedure and optimize its scalability .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit bioactive properties, suggesting potential interactions with biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been associated with various biological activities, such as antimalarial and hiv-1 protease inhibitory activities .
Pharmacokinetics
Pharmacokinetics typically involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body
Result of Action
Compounds with similar structures have been associated with various biological activities, suggesting potential molecular and cellular effects .
properties
IUPAC Name |
2-methyl-4-oxo-6,7-dihydro-5H-pyrazolo[4,3-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-11-3-4-5(10-11)2-6(8(13)14)9-7(4)12/h3,6H,2H2,1H3,(H,9,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCHZRUHNSRAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)CC(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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